2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been shown to impact a variety of biochemical pathways, leading to downstream effects such as analgesic and anti-inflammatory activities .
Result of Action
Thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative can yield the thiazole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen substituents.
Scientific Research Applications
2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and cellular processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorothiazole: Shares the thiazole ring and dichloro substituents but lacks the benzamide and methylsulfonyl groups.
N-(6-methylsulfonyl)benzo[d]thiazol-2-yl)benzamide: Similar structure but without the dichloro substituents.
Uniqueness
2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both dichloro and methylsulfonyl groups enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2,5-dichloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)9-3-5-12-13(7-9)23-15(18-12)19-14(20)10-6-8(16)2-4-11(10)17/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZODDIXTIYPXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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